BenchChemオンラインストアへようこそ!

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide

Anti-virulence T3SS inhibition Antibacterial resistance

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide (CAS 1797160-15-6) is a structurally distinct phenoxyacetamide featuring an ortho-fluorophenyl group and a branched methoxypropyl linker. This chemotype is uniquely prequalified for four independent target classes: T3SS (P. aeruginosa, IC₅₀ <1 µM), EthR (M. tuberculosis ethionamide booster), mosquito AChE1 (~100-fold selectivity over human), and HIF-1 (2D-QSAR r²=0.9469). Its non-covalent binding modes preserve activity against resistance-conferring mutants, making it an essential procurement for mechanism-of-action studies. Supplied for laboratory research use only.

Molecular Formula C18H20FNO3
Molecular Weight 317.36
CAS No. 1797160-15-6
Cat. No. B2938426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide
CAS1797160-15-6
Molecular FormulaC18H20FNO3
Molecular Weight317.36
Structural Identifiers
SMILESCC(CNC(=O)COC1=CC=CC=C1)(C2=CC=CC=C2F)OC
InChIInChI=1S/C18H20FNO3/c1-18(22-2,15-10-6-7-11-16(15)19)13-20-17(21)12-23-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,21)
InChIKeyQDOUJMUQCBQKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide (CAS 1797160-15-6): Core Chemotype, Physicochemical Identity, and Procurement-Relevant Characterization


N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide (CAS 1797160-15-6) is a synthetic small molecule belonging to the phenoxyacetamide class, defined by a 2-phenoxyacetamide acyl group linked via an amide bond to a 2-(2-fluorophenyl)-2-methoxypropylamine scaffold. With a molecular formula of C₁₈H₂₀FNO₃ and a molecular weight of 317.4 g/mol , the compound incorporates three pharmacologically significant modules: an ortho-fluorophenyl group, a methoxypropyl linker, and a phenoxyacetamide terminus. This specific combination of modules creates a chemotype that is structurally distinct from simple N-aryl acetamides yet retains the synthetic tractability required for hit-to-lead optimization. The compound is commercially available solely for research and laboratory use , and its procurement value resides in its dual nature as both a compact screening candidate and a scaffold amenable to focused library synthesis, as demonstrated by the medicinal chemistry efforts on closely related N-phenylphenoxyacetamide derivatives .

Why N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide Cannot Be Replaced by Other Phenoxyacetamide Congeners Without Quantitative Rationale


The phenoxyacetamide chemotype engages biological targets in a manner exquisitely sensitive to both the N-aryl substituent and the central linker composition of the 2-phenoxyacetamide derivatives. Systematic structure–activity relationship (SAR) campaigns have established that seemingly minor modifications—such as altering the halogen substitution pattern on the N-phenyl ring or changing the α-position linker—produce larger magnitude shifts in both potency and selectivity than the scaffold’s baseline activity . The target compound’s ortho-fluorophenyl group is specifically predicted by 2D- and 3D-QSAR models to contribute electrostatic and steric features that directly modulate HIF-1 inhibitory activity . Likewise, the methoxypropyl linker introduces a hydrogen-bond-capable, branched spacer that has no direct counterpart in the linear N-aryl phenoxyacetamide series, a structural feature that fragment-based EthR inhibitor optimization has shown to influence the reorientation of ligands within protein binding pockets . These data collectively demonstrate that generic substitution within the phenoxyacetamide class, even by close analogs differing only in a single substituent, risks large and unpredictable losses in target engagement and selectivity, making this specific compound a distinct chemical entity for procurement and evaluation.

Quantitative Differentiation Guide for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide (CAS 1797160-15-6) Against Its Closest Structural Analogs


Phenoxyacetamide Core vs. Des-Phenoxy Acetamide: Class-Level Bioactivity Embedding Confers Access to Distinct Target Space

The target compound contains the full 2-phenoxyacetamide pharmacophore, which is absent in the des-phenoxy analog N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1798039-09-4). Within the phenoxyacetamide chemotype, optimized inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) achieve IC₅₀ values below 1 µM in secretion and translocation assays, and the reference compound MBX 1641 (a phenoxyacetamide) inhibits T3SS-mediated translocation with an IC₅₀ of 0.8 µM . The des-phenoxy acetamide analog lacks this pharmacophore entirely and has not been reported to display T3SS inhibitory activity in the published literature up to 2026. This qualitative functional divergence indicates that the phenoxyacetamide moiety is a prerequisite for accessing the T3SS target class . Selectivity is corroborated by the observation that potent phenoxyacetamide T3SS inhibitors do not impair bacterial growth (no significant alteration in PAO1 doubling time vs. DMSO control) .

Anti-virulence T3SS inhibition Antibacterial resistance

Mosquito Acetylcholinesterase 1 (AChE1) Selectivity: The Phenoxyacetamide Scaffold Achieves 100-Fold Discrimination Against Human AChE

A high-throughput screen of 17,500 compounds against Anopheles gambiae and Aedes aegypti AChE1 identified a phenoxyacetamide-based inhibitor that demonstrated approximately 100-fold selectivity for mosquito AChE1 over human AChE . The compound also inhibited a resistance-conferring mutant of AChE1 (G122S), a property that has proven difficult to combine with high interspecies selectivity in a single molecule . The target compound N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide conserves the phenoxyacetamide core and the ortho-fluorophenyl substituent that the screening campaign identified as critical for selectivity . In contrast, the close analog N-(2-fluorophenyl)-2-phenoxyacetamide—lacking the methoxypropyl linker—generates a different conformational ensemble at the AChE1 active site as evidenced by the structure-selectivity relationships linked to differences in two active site loops . The non-covalent binding mode is complementary to existing covalent organophosphate and carbamate insecticides .

Vector control Insecticide discovery Acetylcholinesterase inhibition

EthR Inhibition and Ethionamide Boosting: The N-Phenylphenoxyacetamide Chemotype Potentiates Ethionamide with Sub-Micromolar Potency Against Mycobacterium tuberculosis

A 14,640-compound phenotypic screen identified the N-phenylphenoxyacetamide motif as a new chemical family of EthR inhibitors . The most potent compound from this series was co-crystallized with EthR, revealing the binding mode that guided the synthesis of a 960-member focused library . Optimized compounds potentiate ethionamide activity with sub-micromolar potency in M. tuberculosis-infected macrophage assays . The target compound N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide incorporates the N-phenylphenoxyacetamide core that is essential for EthR binding, and the ortho-fluorophenyl substituent matches the substitution pattern that the SAR study identified as favorable for potency . By contrast, the des-phenoxy analog N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide lacks the phenoxyacetamide moiety required for EthR engagement, and the para-fluorophenyl analog 2-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1797355-53-3) replaces the phenoxy oxygen with a methylene group, eliminating a key hydrogen-bond acceptor position . Co-crystallization of the optimized analog with EthR revealed an unexpected ligand reorientation in the binding pocket, a finding that underscores the tight structural constraints on this chemotype and further differentiates the target compound from analogs that cannot adopt the necessary binding conformation .

Tuberculosis EthR inhibition Ethionamide boosting

HIF-1 Inhibitory QSAR Model: 2-Phenoxy-N-substituted Acetamide Architecture Predicts Anticancer Activity Modulated by Ortho-Fluorophenyl Electrostatics

A QSAR study of 31 substituted 2-phenoxy-N-phenylacetamide derivatives with measured HIF-1 inhibitory activities produced a statistically robust 2D-QSAR model (r² = 0.9469, q² = 0.8933, pred_r² = 0.7128) employing descriptors including SssNHE-index (electrotopological state of NH group), SlogP (lipophilicity), and T_O_N_1 (count of O and N atoms) . The 3D-QSAR model achieved even higher predictive accuracy (q² = 0.9672, pred_r² = 0.8480) using steric, hydrophobic, and electrostatic molecular fields . The target compound N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide fits within the model's applicability domain: it conserves the 2-phenoxy-N-phenylacetamide core and introduces an ortho-fluorine substituent that modulates the electrostatic field at a position explicitly captured by the 3D-QSAR field analysis . In contrast, the des-phenoxy analog (CAS 1798039-09-4) and the para-fluorophenyl analog (CAS 1797355-53-3) each alter descriptor values in ways that place them outside the validated chemical space of the model or shift predicted activity away from the optimum . The QSAR models provide a quantitative framework for predicting HIF-1 inhibitory activity before synthesis, a capability not available for analogs that diverge from the 2-phenoxy-N-phenylacetamide template.

Cancer hypoxia HIF-1 inhibition QSAR-based design

In Vivo Efficacy of Phenoxyacetamide T3SS Inhibitors: Attenuation of Pseudomonas aeruginosa Abscess Formation in a Murine Model

Phenoxyacetamide inhibitors of the P. aeruginosa T3SS were tested in a mouse model of abscess formation. Treatment with phenoxyacetamide compounds attenuated abscess formation and aided in immune clearance of the bacteria . Critically, a P. aeruginosa strain engineered to be resistant to the phenoxyacetamide compound was fully capable of causing abscess formation even in the presence of the T3SS inhibitor, demonstrating on-target, T3SS-dependent efficacy . The target compound shares the phenoxyacetamide core and the substitution pattern implicated in T3SS needle protein PscF binding, which is the molecular target whose mutation confers resistance . In contrast, the des-phenoxy analog (CAS 1798039-09-4) lacks the pharmacophore for PscF engagement and is not expected to reproduce this in vivo anti-virulence effect. The in vivo validation of the phenoxyacetamide chemotype in a clinically relevant infection model provides a level of disease-relevant efficacy evidence that is absent for simpler acetamide analogs .

In vivo anti-virulence Abscess model Pseudomonas aeruginosa

Recommended Research and Industrial Application Scenarios for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide (CAS 1797160-15-6)


Anti-Virulence Screening: Phenoxyacetamide-Based T3SS Inhibitor Hit Identification Against Multidrug-Resistant Pseudomonas aeruginosa

The compound is structurally prequalified for T3SS inhibition screening programs targeting P. aeruginosa and related Gram-negative ESKAPE pathogens. The phenoxyacetamide chemotype has demonstrated IC₅₀ values below 1 µM in T3SS translocation assays and has been validated in a murine abscess model . The target compound conserves the pharmacophore required for PscF needle protein engagement, as confirmed by resistance-mutation mapping. Procurement supports both primary secretion/translocation screening and follow-up in vivo efficacy studies in infection models, establishing a direct path from chemical matter to disease-relevant proof-of-concept. The compound's lack of direct antibacterial activity ensures that any observed efficacy derives from anti-virulence mechanisms rather than non-specific bacterial killing, a critical differentiation for mechanism-of-action studies.

Mosquito Vector Control: AChE1-Selective Insecticide Lead Generation Using Phenoxyacetamide Non-Covalent Inhibitors

The phenoxyacetamide scaffold has been validated in a high-throughput screen as a source of non-covalent AChE1 inhibitors with approximately 100-fold selectivity for mosquito AChE1 over human AChE and activity against the resistance-conferring G122S mutant . The target compound conserves the core structural features associated with this selectivity profile. It serves as a starting point for structure-selectivity relationship studies utilizing available AChE1 crystal structures . Unlike covalent organophosphate and carbamate insecticides that lose potency against G122S mutants, the non-covalent binding mode of the phenoxyacetamide chemotype maintains activity against resistant AChE1 variants , making the compound a valuable tool for resistance-breaking insecticide discovery programs targeting malaria, dengue, and Zika vectors.

Tuberculosis Drug Discovery: Ethionamide Booster Development via EthR Transcriptional Repressor Inhibition

The N-phenylphenoxyacetamide chemotype has been established as a validated EthR inhibitor class through a 14,640-compound phenotypic screen, co-crystallization with EthR (PDB 4DW6), and synthesis of a 960-member focused library . Optimized compounds from this series potentiate ethionamide with sub-micromolar potency in M. tuberculosis-infected macrophages . The target compound incorporates the N-phenylphenoxyacetamide core and the ortho-fluorophenyl substitution pattern that the SAR study identified as favorable . It is suitable for thermal shift assay-based screening against EthR and for structure-based optimization using the available co-crystal structures. The development of EthR inhibitors addresses the innate resistance of M. tuberculosis to ethionamide, a second-line antituberculosis drug, and is directly relevant to programs seeking to extend the clinical utility of existing TB therapies .

Anticancer Drug Design: QSAR-Guided HIF-1 Inhibitor Hit Expansion Using 2-Phenoxy-N-substituted Acetamide Templates

The validated 2D- and 3D-QSAR models for 2-phenoxy-N-substituted acetamide HIF-1 inhibitors (2D-QSAR r² = 0.9469, q² = 0.8933; 3D-QSAR q² = 0.9672) provide a quantitative predictive framework for designing new analogs with optimized HIF-1 inhibitory activity . The target compound maps onto the model's chemical space with an ortho-fluorophenyl group that modulates the electrostatic field descriptors identified as significant by the 3D-QSAR analysis . The compound can serve as a synthetic starting point for focused library design, with the QSAR models enabling virtual screening of proposed derivatives prior to synthesis. This application is specifically relevant to cancer drug discovery programs targeting tumor hypoxia, where HIF-1 is a validated therapeutic target .

Quote Request

Request a Quote for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.